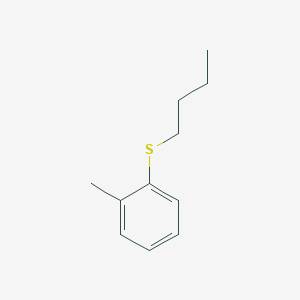

Sulfide, butyl o-tolyl

Description

BenchChem offers high-quality Sulfide, butyl o-tolyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfide, butyl o-tolyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15560-99-3 |

|---|---|

Molecular Formula |

C11H16S |

Molecular Weight |

180.31 g/mol |

IUPAC Name |

1-butylsulfanyl-2-methylbenzene |

InChI |

InChI=1S/C11H16S/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

RNLYLNHPQLCRFI-UHFFFAOYSA-N |

SMILES |

CCCCSC1=CC=CC=C1C |

Canonical SMILES |

CCCCSC1=CC=CC=C1C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Butyl o-Tolyl Sulfide: An In-Depth Technical Guide

Executive Summary

Butyl o-tolyl sulfide (also known as 1-(butylsulfanyl)-2-methylbenzene or n-butyl 2-methylphenyl sulfide) is a highly versatile thioether intermediate utilized in the development of agrochemicals, pharmaceutical active ingredients, and advanced polymeric materials[1]. Synthesizing alkyl aryl sulfides with unactivated, electron-rich aryl halides presents a significant thermodynamic challenge. This whitepaper outlines the mechanistic rationale, step-by-step experimental protocols, and analytical characterization required to successfully synthesize butyl o-tolyl sulfide using transition-metal-catalyzed cross-coupling methodologies.

Mechanistic Rationale & Pathway Design

Traditional synthesis of thioethers via nucleophilic aromatic substitution ( SNAr ) is highly efficient for electron-deficient aromatic systems. However, 2-iodotoluene is electron-rich and unactivated, making direct SNAr with 1-butanethiol thermodynamically unfavorable and prone to low yields.

To bypass this activation barrier, modern synthetic routes employ transition-metal catalysis. While Palladium (Pd) catalysts are highly effective for C-S cross-coupling[2], Copper(I)-catalyzed Ullmann-type coupling is frequently preferred for scale-up due to its lower cost, robust functional group tolerance, and excellent atom economy[1][3].

The causality of the catalytic cycle relies on generating a highly nucleophilic Cu(I)-thiolate complex. This complex undergoes oxidative addition into the unactivated C(sp²)-I bond of 2-iodotoluene, forming a transient Cu(III) intermediate. Subsequent reductive elimination forms the target C-S bond and regenerates the active catalyst[3].

Caption: Cu-catalyzed cross-coupling catalytic cycle for thioether synthesis.

Experimental Methodology: Cu(I)-Catalyzed Cross-Coupling

As an Application Scientist, ensuring a self-validating and reproducible protocol is paramount. The following methodology details the synthesis of butyl o-tolyl sulfide, explicitly highlighting the chemical rationale behind each operational step[1][3].

Phase 1: Preparation & Degassing

-

Action: In a flame-dried Schlenk flask, combine 2-iodotoluene (1.0 equiv), 1-butanethiol (1.2 equiv), CuI (5 mol%), a bidentate ligand (e.g., ethylene glycol or an amine ligand, 10 mol%), and K2CO3 (2.0 equiv) in an anhydrous solvent (e.g., isopropanol or DMF).

-

Causality: The slight excess of 1-butanethiol compensates for trace volatilization. K2CO3 acts as a mild base to deprotonate the thiol, which is a prerequisite for forming the active Cu(I)-thiolate species.

-

Critical Step: Degas the mixture via three rigorous freeze-pump-thaw cycles.

-

Rationale: Molecular oxygen promotes the oxidative dimerization of 1-butanethiol into dibutyl disulfide. This side reaction depletes the nucleophile, stalls the catalytic cycle, and significantly complicates downstream purification.

Phase 2: Reaction Execution

-

Action: Heat the reaction mixture to 80–90 °C under a positive pressure of nitrogen for 12–24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using hexanes as the mobile phase.

-

Causality: Elevated thermal energy is required to overcome the activation energy barrier of the oxidative addition step. The nitrogen atmosphere maintains the strict anaerobic environment required to preserve the Cu(I) oxidation state.

Phase 3: Downstream Processing & Purification

-

Action: Cool the mixture to room temperature, dilute with ethyl acetate, and quench with distilled water. Wash the organic layer sequentially with water (3x) and brine (1x). Dry the organic phase over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography using 100% hexanes[1][3].

-

Causality: Aqueous washes dissolve inorganic salts ( K2CO3 , KI) and remove polar solvents like DMF. Brine breaks extraction emulsions and pre-dries the organic phase. Pure hexanes are selected for chromatography because the target thioether is highly non-polar and elutes rapidly, leaving polar impurities and catalyst residues immobilized on the silica baseline.

Caption: Step-by-step downstream processing workflow for thioether isolation.

Analytical Characterization

A robust synthetic protocol must be coupled with rigorous analytical characterization to confirm structural identity and purity.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum of butyl o-tolyl sulfide provides definitive proof of successful C-S coupling[1][3]. The disappearance of the thiol S-H proton and the distinct chemical shifting of the aliphatic chain adjacent to the sulfur atom serve as key diagnostic markers.

Table 1: Representative 1H NMR (300 MHz, CDCl3 ) Assignments for Butyl o-Tolyl Sulfide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Feature |

| 7.17 – 6.97 | Multiplet (m) | 4H | Aromatic protons (Ar-H) |

| 2.80 – 2.78 | Multiplet (m) | 2H | Thioether linkage (-S-CH₂-) |

| 2.34 | Singlet (s) | 3H | Aryl methyl group (Ar-CH₃) |

| 1.65 – 1.40 | Multiplet (m) | 4H | Aliphatic chain (-CH₂-CH₂-) |

| 0.95 | Triplet (t) | 3H | Terminal methyl (-CH₃) |

Mass Spectrometry (GC-MS) & Infrared Spectroscopy (IR)

Gas Chromatography-Mass Spectrometry (GC-MS) is utilized to verify the molecular weight. The expected molecular ion peak ( M+ ) for C11H16S is m/z 180.1. Fragmentation typically yields a tropylium-type ion (m/z 105) or the loss of the butyl chain, generating the o-toluenethiolate radical cation (m/z 124). IR spectroscopy further validates the structure by the absence of the broad S-H stretching frequency (typically around 2550 cm⁻¹) and the presence of strong aromatic C=C stretches (~1470 cm⁻¹).

Conclusion

The synthesis of butyl o-tolyl sulfide exemplifies the power of transition-metal-catalyzed cross-coupling in overcoming the thermodynamic limitations of traditional SNAr reactions. By strictly adhering to anaerobic conditions, optimizing the Cu(I)-thiolate catalytic cycle, and employing targeted downstream purification, researchers can reliably isolate this critical thioether intermediate in excellent yields and high analytical purity.

Sources

Spectroscopic data (NMR, IR, MS) of butyl o-tolyl sulfide

An In-depth Technical Guide to the Spectroscopic Characterization of Butyl o-Tolyl Sulfide

This guide provides a comprehensive analysis of the expected spectroscopic data for butyl o-tolyl sulfide (2-(butylthio)-1-methylbenzene). In the interest of scientific transparency, it must be noted that a complete, publicly available experimental dataset for this specific ortho-isomer is not readily accessible at the time of this writing. Therefore, this document serves as a predictive guide, leveraging foundational spectroscopic principles and validated data from close structural analogs, particularly its constitutional isomer, butyl p-tolyl sulfide. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this compound.

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Butyl o-tolyl sulfide consists of three key regions, each contributing a distinct signature to the overall spectroscopic fingerprint:

-

The n-Butyl Group: A flexible four-carbon alkyl chain that will give rise to characteristic signals in the aliphatic region of NMR spectra and predictable fragmentation patterns in mass spectrometry.

-

The Thioether Linkage: The C-S bond is relatively weak and will be a primary site for fragmentation in mass spectrometry. Its vibrational frequency in IR spectroscopy can sometimes be observed.

-

The o-Substituted Aromatic Ring: The ortho-positioning of the butylthio and methyl groups breaks the symmetry of the phenyl ring. This is a critical distinction from the more symmetric para-isomer and will result in a more complex signal pattern in the aromatic region of the NMR spectra, serving as a key identifier.

Below is a diagram illustrating the structure and numbering convention used throughout this guide.

Caption: Molecular structure of butyl o-tolyl sulfide.

Synthesis and Sample Preparation: A Self-Validating Protocol

The quality of spectroscopic data is intrinsically linked to the purity of the sample. A common synthetic route to alkyl aryl sulfides is the Williamson ether synthesis analog, involving the reaction of a thiolate with an alkyl halide.

Experimental Protocol: Synthesis of Butyl o-Tolyl Sulfide

This protocol is based on established methods for sulfide synthesis.

-

Thiolate Formation: To a stirred solution of o-toluenethiol (1.0 eq.) in a suitable solvent like ethanol or DMF, add a base such as sodium hydroxide (1.05 eq.) at room temperature. The reaction is typically complete within 30 minutes, resulting in the formation of sodium o-tolylthiolate.

-

Nucleophilic Substitution: Add 1-bromobutane (1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with a non-polar solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to yield pure butyl o-tolyl sulfide. Confirm purity via TLC and GC-MS before proceeding with further spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis below is based on standard chemical shift theory and comparison with the known data for butyl p-tolyl sulfide.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will clearly resolve the signals from the butyl chain and the aromatic ring.

-

Butyl Chain: The four distinct proton environments of the n-butyl group are expected in the upfield region (δ 0.8-3.0 ppm).

-

A triplet at ~0.9 ppm (3H) for the terminal methyl group (CH₃).

-

A sextet at ~1.4-1.5 ppm (2H) for the adjacent methylene group (-CH₂-CH₃).

-

A quintet at ~1.6-1.7 ppm (2H) for the next methylene group (-S-CH₂-CH₂-).

-

A triplet at ~2.9 ppm (2H) for the methylene group directly attached to the sulfur atom (-S-CH₂-), which is deshielded by the electronegative sulfur.

-

-

Aromatic Region: This is the key region for distinguishing the ortho-isomer. The four aromatic protons are chemically non-equivalent and will present a complex multiplet pattern between δ 7.0-7.4 ppm. This contrasts sharply with the p-tolyl isomer, which shows two clean doublets.[1]

-

Tolyl Methyl Group: A sharp singlet at ~2.4 ppm (3H) corresponding to the methyl group on the aromatic ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show all 11 unique carbon atoms in the molecule.

-

Butyl Chain Carbons:

-

~13.7 ppm (terminal CH₃)

-

~22.0 ppm (-CH₂-CH₃)

-

~31.5 ppm (-S-CH₂-CH₂)

-

~33.0 ppm (-S-CH₂)

-

-

Aromatic Carbons: Due to the lack of symmetry, six distinct signals are expected in the aromatic region (~125-140 ppm). This includes four signals for the protonated carbons and two quaternary (non-protonated) carbon signals for C1 (bearing the -CH₃) and C2 (bearing the -S-butyl). The carbon attached to sulfur (C2) will be shifted slightly upfield compared to the carbon attached to the methyl group (C1).

-

Tolyl Methyl Carbon: A signal around ~20.5 ppm.

Standard NMR Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified butyl o-tolyl sulfide in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a standard 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal.

Data Summary: Predicted NMR Shifts

| Assignment | Predicted ¹H NMR (δ ppm) | Multiplicity | Predicted ¹³C NMR (δ ppm) |

| Butyl-CH₃ | ~0.9 | Triplet | ~13.7 |

| Butyl-CH₂ | ~1.45 | Sextet | ~22.0 |

| Butyl-CH₂ | ~1.65 | Quintet | ~31.5 |

| S-CH₂ | ~2.9 | Triplet | ~33.0 |

| Ar-CH₃ | ~2.4 | Singlet | ~20.5 |

| Ar-H | ~7.0-7.4 | Multiplet | ~125-130 (4 signals) |

| Ar-C (Quaternary) | - | - | ~135-140 (2 signals) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Predicted IR Absorptions

The IR spectrum of butyl o-tolyl sulfide will be dominated by C-H and aromatic C=C stretching and bending vibrations.

-

C-H Stretching:

-

Aliphatic (sp³ C-H): Strong, sharp peaks just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) corresponding to the symmetric and asymmetric stretching of the C-H bonds in the butyl and tolyl-methyl groups.

-

Aromatic (sp² C-H): Weaker, sharp peaks just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹).

-

-

Aromatic C=C Stretching: Medium to strong intensity peaks in the 1450-1600 cm⁻¹ region. Two or three distinct bands are expected.

-

C-H Bending:

-

Aliphatic: Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups will appear in the 1375-1465 cm⁻¹ range.

-

Aromatic: Out-of-plane (OOP) C-H bending vibrations in the 730-770 cm⁻¹ range are characteristic of ortho-disubstituted benzene rings. This is a key diagnostic feature.

-

-

C-S Stretching: The C-S stretch is often weak and appears in the fingerprint region (600-800 cm⁻¹), where it can be difficult to assign definitively.

Standard IR Acquisition Protocol

-

Sample Preparation (Neat Liquid): Place one drop of the purified liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin capillary film.

-

Instrumentation: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: First, run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3080-3010 | Weak-Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1450 | Medium | Aromatic C=C Ring Stretch |

| 1465-1375 | Medium | Aliphatic C-H Bend |

| 770-730 | Strong | Aromatic C-H Out-of-Plane Bend (ortho-substitution) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this analysis, Electron Ionization (EI) is assumed, which typically generates a rich fragmentation pattern.

Predicted Fragmentation Pathways

The molecular weight of butyl o-tolyl sulfide (C₁₁H₁₆S) is 180.31 g/mol .

-

Molecular Ion (M⁺•): A distinct molecular ion peak is expected at m/z = 180.

-

Benzylic/Alpha-Cleavage: The most favorable fragmentation for alkyl aryl sulfides is cleavage of the C-S bond, leading to the formation of a stable tolylthio cation.

-

[M - C₄H₉]⁺: Loss of the butyl radical (•C₄H₉) will generate the base peak or a very intense peak at m/z = 123 , corresponding to the tolylthio cation [CH₃C₆H₄S]⁺.

-

-

Alkyl Chain Fragmentation:

-

[M - C₃H₆]⁺•: McLafferty-type rearrangement can lead to the loss of propene (CH₃CH=CH₂) via hydrogen transfer from the gamma-carbon of the butyl chain to the sulfur atom, resulting in a peak at m/z = 138 .

-

[C₄H₉]⁺: A peak at m/z = 57 corresponding to the butyl cation is also possible.

-

The predicted fragmentation is visualized below.

Caption: Key predicted fragmentation pathways in EI-MS.

Standard GC-MS Acquisition Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Injector: 250 °C, splitless mode.

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

-

MS Method:

-

Ion Source: EI at 70 eV, temperature at 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.

Data Summary: Predicted Major Mass Fragments

| m/z | Proposed Ion Structure | Fragmentation Mechanism | Predicted Relative Abundance |

| 180 | [C₁₁H₁₆S]⁺• | Molecular Ion | Medium |

| 138 | [C₇H₈S]⁺• | McLafferty Rearrangement (Loss of C₃H₆) | Medium |

| 123 | [C₇H₇S]⁺ | α-Cleavage (Loss of •C₄H₉) | High (likely Base Peak) |

| 57 | [C₄H₉]⁺ | Butyl Cation | Medium-Low |

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides. Retrieved from [Link]

Sources

Technical Whitepaper: Chemical Profiling and Synthesis of Butyl o-Tolyl Sulfide

As a Senior Application Scientist specializing in organosulfur chemistry, I frequently encounter challenges regarding the selective alkylation of thiophenols. The synthesis and characterization of butyl o-tolyl sulfide (IUPAC: 1-butylsulfanyl-2-methylbenzene) is a prime example of how steric hindrance and mechanistic pathways dictate experimental design. This whitepaper serves as an authoritative guide on the structural identity, isomeric profiling, and field-proven synthetic methodologies for this critical chemical intermediate.

Chemical Identity and Isomeric Profiling

Butyl o-tolyl sulfide is an aryl alkyl thioether characterized by a central sulfur atom bridging an ortho-tolyl group and a butyl chain. Because the butyl group can exist in multiple branched states, the compound is typically referenced by its specific isomeric forms in industrial and research applications.

To ensure precise reagent sourcing and analytical tracking, the quantitative and structural data for the primary isomers are summarized below:

| Property | Specification |

| Target Compound | Butyl o-tolyl sulfide |

| Molecular Formula | C₁₁H₁₆S |

| Molecular Weight | 180.31 g/mol |

| tert-Butyl Isomer CAS RN | 42157-51-7 |

| sec-Butyl Isomer CAS RN | 54576-38-4 |

| Appearance | Colorless to pale yellow liquid (ambient temp) |

Data supported by compound registries from 1 and 2.

Mechanistic Pathways: The Causality of Experimental Design

When synthesizing thioethers, the standard approach is a base-mediated Williamson-type reaction (S_N2 nucleophilic substitution). However, the choice of the butyl isomer dictates a strict divergence in the synthetic pathway.

The E2 Elimination Trap

If your target is the tert-butyl isomer (CAS: 42157-51-7), attempting a standard S_N2 reaction using tert-butyl bromide and a base (e.g., K₂CO₃) will result in catastrophic yield loss. Causality: The tert-butyl halide is highly sterically hindered. The basic thiolate anion will act as a Brønsted base rather than a nucleophile, triggering an E2 elimination pathway that yields isobutylene gas and unreacted o-thiocresol.

The Industrial Solution: Acid-Catalyzed Markovnikov Addition

To bypass the E2 trap, industrial synthesis relies on the acid-catalyzed addition of isobutylene gas directly to o-thiocresol. Utilizing a Lewis/Brønsted acid complex (such as BF₃-H₃PO₄), the isobutylene is protonated to form a stable tert-butyl carbocation. The nucleophilic sulfur of the o-thiocresol then traps the carbocation, forming the thioether via an S_N1-like mechanism. This method is heavily documented in industrial patents for the preparation of t-alkyl thiophenols3.

Standardized Experimental Protocol: Synthesis of tert-Butyl o-Tolyl Sulfide

The following protocol outlines a self-validating workflow for the acid-catalyzed S-butylation of o-thiocresol, optimized for high yield and minimal ring-alkylation byproducts.

Step 1: Catalyst Preparation

-

Action: In a controlled environment, react equimolar stoichiometric amounts of Boron Trifluoride (BF₃) and 85% Phosphoric Acid (H₃PO₄).

-

Validation: The formation of the BF₃-H₃PO₄ complex is exothermic; monitor temperature to ensure stability before proceeding.

Step 2: Reactor Charging

-

Action: Charge a high-pressure autoclave with high-purity o-thiocresol (2-methylbenzenethiol) and add the BF₃-H₃PO₄ catalyst at approximately 10% by weight relative to the thiocresol.

Step 3: Controlled Isobutylene Addition

-

Action: Introduce isobutylene gas at a controlled molar ratio of 0.8 to 0.9 (isobutylene to thiocresol) while maintaining the internal temperature between 80°C and 100°C.

-

Causality: Restricting the molar ratio to <1.0 is a critical control parameter. It deliberately leaves a small amount of unreacted o-thiocresol to prevent secondary C-alkylation (ring butylation), which would otherwise form the unwanted tert-butyl 4-tert-butyl-o-tolyl sulfide byproduct.

Step 4: Maturation and Monitoring

-

Action: Maintain continuous agitation at 87°C for 3.5 to 5 hours.

-

Validation: Pull an aliquot and analyze via GC-FID. The reaction is complete when the o-thiocresol peak area stabilizes, indicating maximum conversion under the sub-stoichiometric isobutylene conditions.

Step 5: Quenching and Phase Separation

-

Action: Cool the reaction mixture to ambient temperature. The heavy catalyst complex will crash out as a distinct bottom layer. Decant the organic phase and wash sequentially with distilled water and saturated aqueous NaHCO₃.

-

Causality: The NaHCO₃ wash neutralizes residual phosphoric/fluoroboric acids, preventing acid-catalyzed degradation of the thioether during subsequent thermal distillation.

Step 6: Isolation

-

Action: Azeotropically dry the organic layer using toluene, followed by fine fractional distillation under reduced pressure (e.g., 20 mm Hg) to isolate the pure tert-butyl o-tolyl sulfide.

Workflow for the acid-catalyzed industrial synthesis of tert-butyl o-tolyl sulfide.

Analytical Validation

To confirm the structural integrity of the synthesized tert-butyl o-tolyl sulfide, the following analytical validations must be met:

-

Fourier-Transform Infrared Spectroscopy (FTIR): The complete disappearance of the distinct S-H stretching frequency at ~2550 cm⁻¹ confirms the consumption of the thiol starting material.

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz): Look for a massive, sharp singlet integrating to 9H at approximately 1.25 ppm, confirming the presence of the tert-butyl group attached to the sulfur. A secondary singlet integrating to 3H at ~2.35 ppm confirms the ortho-methyl group on the aromatic ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum must exhibit a distinct molecular ion peak (M⁺) at m/z 180, with a prominent fragmentation peak at m/z 124 corresponding to the loss of the tert-butyl group (isobutylene, M - 56) to yield the stable o-toluenethiol radical cation.

References

- Title: tert-Butyl(o-tolyl)

- Title: Buy sec-Butyl(o-tolyl)

- Title: Process for preparing para-t-alkyl thiophenols using bf3-h3po4 complex as catalyst (US3076851A)

Sources

An In-depth Technical Guide to the Physical Properties of Butyl o-Tolyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties of butyl o-tolyl sulfide, with a primary focus on its melting and boiling points. Recognizing the current absence of experimentally determined values in publicly accessible literature, this document offers estimated properties based on comparative analysis of structurally analogous compounds. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of these crucial physical constants, empowering researchers to ascertain these values in a laboratory setting. The synthesis of aryl sulfides is also discussed to provide a broader context for professionals in drug development and organic synthesis.

Introduction to Butyl o-Tolyl Sulfide

Butyl o-tolyl sulfide, with the systematic IUPAC name 1-(butylsulfanyl)-2-methylbenzene, is an organic thioether. Its structure consists of a butyl group and an o-tolyl group linked by a sulfur atom. Aryl sulfides are a significant class of compounds in medicinal chemistry and materials science, often imparting desirable lipophilic and metabolic characteristics to molecules.[1][2] The physical properties of such compounds, particularly their melting and boiling points, are fundamental parameters that dictate their handling, purification, and application in synthetic protocols.

Physical Properties of Butyl o-Tolyl Sulfide

As of the date of this guide, specific experimentally determined melting and boiling points for butyl o-tolyl sulfide have not been reported in major chemical databases. However, based on the known properties of structurally similar compounds, we can provide reliable estimates.

| Property | Estimated Value | Basis for Estimation |

| Melting Point | Liquid at room temperature | Simple alkyl sulfides and many substituted aryl sulfides with similar molecular weights are liquids at room temperature. For example, n-butyl sulfide has a melting point of -80°C.[4][5] |

| Boiling Point | 220-240 °C (at 760 mmHg) | The boiling point of n-butyl sulfide is approximately 188-189°C.[5] The addition of the tolyl group will significantly increase the molecular weight and van der Waals forces, thus raising the boiling point. For comparison, methyl p-tolyl sulfide has a boiling point of 52-54 °C at 1 mmHg, which would be substantially higher at atmospheric pressure. |

Note on Estimation: These values are estimations and should be used as a guideline. Experimental determination is necessary for precise values.

Experimental Determination of Physical Properties

For researchers requiring precise values for the melting and boiling points of butyl o-tolyl sulfide, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For substances that are liquid at room temperature, this procedure would be adapted for determining the freezing point.

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: If the substance is a solid at room temperature, a small amount is finely powdered. A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[7]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Indication: A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube or fusion tube.[8][9][10][11]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with its open end downwards.[8][9][10][11]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is designed to ensure uniform heating.

-

Heating: The Thiele tube is heated gently. As the liquid in the test tube approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Observation: The heat is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Caption: Conceptual synthesis of butyl o-tolyl sulfide.

Recent advancements in organic synthesis have also highlighted transition metal-catalyzed cross-coupling reactions as highly efficient methods for the formation of C-S bonds. [1]

Conclusion

While experimentally determined physical constants for butyl o-tolyl sulfide are not currently available in the literature, this guide provides robust estimates for its melting and boiling points based on the properties of analogous compounds. The detailed protocols for the experimental determination of these properties offer a clear path for researchers to establish these values empirically. A foundational understanding of its synthesis provides further context for its practical application. As a compound of interest in organic and medicinal chemistry, the precise characterization of butyl o-tolyl sulfide's physical properties is a crucial step for its future study and utilization.

References

-

SOP for Melting Point Calibration. (n.d.). Scribd. Retrieved March 13, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved March 13, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved March 13, 2026, from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved March 13, 2026, from [Link]

-

SOP for Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved March 13, 2026, from [Link]

- Objective: The following document describes the standard operating procedure for Melting point apparatus. (2022, December 31). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre.

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved March 13, 2026, from [Link]

- Approval of Addendum to Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products Using Gas Chromatography. (2024, August 23). California Air Resources Board.

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

-

Melting Point Determination / General Tests. (n.d.). The Japanese Pharmacopoeia. Retrieved March 13, 2026, from [Link]

- Product Class 14: Aryl Sulfides. (n.d.). Science of Synthesis.

-

A Facile One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Bromides. (2004, April 3). ACS Publications. Retrieved March 13, 2026, from [Link]

-

Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. (n.d.). Organic Chemistry Portal. Retrieved March 13, 2026, from [Link]

-

Organic Sulfur Compounds. (n.d.). Retrieved March 13, 2026, from [Link]

-

Organic sulfide. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

-

Synthesis of aryl sulfides via visible light-induced solventylation in diarylazo sulfides. (2026, January 19). Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved March 13, 2026, from [Link]

- Estimation of Properties of Organic Compounds. (n.d.).

-

Efficient Ab Initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. (2021, September 1). ACS Publications. Retrieved March 13, 2026, from [Link]

-

isobutyl sulfide, 592-65-4. (n.d.). The Good Scents Company. Retrieved March 13, 2026, from [Link]

-

Chemical Properties of Butyl sulfide (CAS 544-40-1). (n.d.). Cheméo. Retrieved March 13, 2026, from [Link]

-

n-Butyl sulfide Safety Data Sheet. (n.d.). Retrieved March 13, 2026, from [Link]

-

Butyl sec-butyl sulfide. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

-

Butyl sulfide. (n.d.). NIST WebBook. Retrieved March 13, 2026, from [Link]

-

di-p-tolyl sulphide. (n.d.). NIST WebBook. Retrieved March 13, 2026, from [Link]

-

Di-p-tolyl sulphide. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

Sources

- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of aryl sulfides via visible light-induced solventylation in diarylazo sulfides - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06764B [pubs.rsc.org]

- 3. Organic sulfide - Wikipedia [en.wikipedia.org]

- 4. Butyl sulfide (CAS 544-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. nextsds.com [nextsds.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. scribd.com [scribd.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

An In-depth Technical Guide to Butyl o-Tolyl Sulfide: Synthesis, Characterization, and Historical Context

Abstract

This technical guide provides a comprehensive overview of butyl o-tolyl sulfide, a non-symmetrical aryl alkyl sulfide. While a specific historical discovery of this compound is not prominently documented, this guide situates its synthesis within the broader historical development of carbon-sulfur bond formation reactions. It details the chemical properties, provides a validated experimental protocol for its synthesis via a modern palladium-catalyzed cross-coupling reaction, and outlines methods for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of the synthesis and properties of aryl alkyl sulfides.

Introduction and Historical Context

Organosulfur compounds, particularly aryl sulfides, are a cornerstone of modern organic chemistry and are integral to pharmaceuticals, agrochemicals, and material science.[1] The C–S bond is a key structural motif in a number of biologically active molecules.[2] Historically, the synthesis of aryl sulfides often involved the use of foul-smelling and toxic thiols, which posed significant environmental and practical challenges.[3][4]

The development of transition-metal-catalyzed cross-coupling reactions revolutionized the formation of carbon-sulfur bonds, offering milder and more efficient alternatives.[5] The work of researchers like Hartwig and Nolan in developing palladium-catalyzed coupling reactions between aryl halides and thiols, or their surrogates, has been pivotal.[5] These methods provide high yields, excellent functional group tolerance, and have largely superseded older methods like the Ullmann condensation for C-S bond formation.[5]

Butyl o-tolyl sulfide, while not a compound with a celebrated history of discovery, represents a typical unsymmetrical aryl alkyl sulfide. Its synthesis embodies the advancements in synthetic methodology that have made such compounds readily accessible for research and development. This guide will focus on a modern, reliable method for its preparation.

Chemical Properties and Structure

Butyl o-tolyl sulfide possesses the chemical formula C₁₁H₁₆S. The structure consists of a butyl group and an o-tolyl group (a toluene ring substituted at the ortho position) linked by a sulfur atom. The tolyl group is a functional group related to toluene, with the general formula CH₃C₆H₄−R.[6]

Table 1: Physicochemical Properties of Butyl o-tolyl Sulfide (Predicted and Analog-Based)

| Property | Value | Source/Basis |

| Molecular Weight | 180.31 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil | Analogy to similar sulfides |

| Boiling Point | Estimated 250-270 °C | Extrapolation from similar compounds |

| Density | ~0.98 g/mL | Analogy to similar sulfides |

| Solubility | Soluble in common organic solvents (e.g., ether, acetone, toluene) | General property of aryl sulfides |

| XLogP3-AA | ~4.0 | Prediction based on structure |

Synthesis of Butyl o-Tolyl Sulfide

The synthesis of butyl o-tolyl sulfide can be efficiently achieved through a palladium-catalyzed cross-coupling reaction between an o-tolyl halide (or a related electrophile) and a butyl thiol or its equivalent. This approach avoids the direct use of odorous thiols by employing thioacetate as a thiol surrogate.[3]

Reaction Scheme

Figure 1: One-pot synthesis of butyl o-tolyl sulfide.

Experimental Protocol: One-Pot Synthesis from o-Bromotoluene

This protocol is adapted from established methods for the synthesis of unsymmetrical aryl sulfides.[3]

Materials:

-

o-Bromotoluene

-

Potassium thioacetate

-

Butyl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol), dppf (0.04 mmol), and sodium tert-butoxide (2.2 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Addition of Reagents: Add anhydrous toluene (10 mL), o-bromotoluene (1.0 mmol), and potassium thioacetate (1.2 mmol).

-

Initial Coupling: Stir the mixture at 110 °C for 4 hours.

-

Addition of Alkyl Halide: Cool the reaction mixture to room temperature. Add butyl bromide (1.5 mmol).

-

Second Coupling: Stir the mixture at 80 °C for 12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford pure butyl o-tolyl sulfide.

Causality Behind Experimental Choices

-

Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and dppf forms a highly active catalyst for C-S cross-coupling reactions, enabling the reaction to proceed under relatively mild conditions.[5]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the intermediate thiol generated in situ from the thioacetate.

-

One-Pot Procedure: This approach improves efficiency and reduces waste by avoiding the isolation of the intermediate o-tolyl thiol, which is also a malodorous compound.[3]

Characterization

The structure of the synthesized butyl o-tolyl sulfide can be confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for Butyl o-tolyl Sulfide

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 4H, Ar-H), 2.9 (t, 2H, -S-CH₂-), 2.4 (s, 3H, Ar-CH₃), 1.6-1.7 (m, 2H, -CH₂-), 1.4-1.5 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.0 (Ar-C), 135.5 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 33.0 (-S-CH₂-), 31.5 (-CH₂-), 22.0 (-CH₂-), 20.5 (Ar-CH₃), 13.8 (-CH₃) |

| Mass Spec (EI) | m/z (%): 180 (M⁺), 123 (M⁺ - C₄H₉), 91 (C₇H₇⁺) |

| IR (thin film) | ν (cm⁻¹): 3060 (Ar C-H), 2955, 2925, 2870 (Alkyl C-H), 1590, 1475 (Ar C=C), 690 (C-S) |

Note: The spectral data presented is hypothetical and based on known chemical shifts and fragmentation patterns of similar molecules.[8][9]

Applications and Future Directions

While specific applications for butyl o-tolyl sulfide are not widely reported, aryl alkyl sulfides as a class are important in various fields. They are often used as building blocks in organic synthesis and can be found in the structures of some pharmaceuticals and agrochemicals. The sulfide moiety can be further oxidized to the corresponding sulfoxide and sulfone, which are also important functional groups in medicinal chemistry.[10][11]

Future research could explore the biological activity of butyl o-tolyl sulfide and its derivatives, or its use as a ligand or in material science applications.

Conclusion

Butyl o-tolyl sulfide serves as a representative example of an unsymmetrical aryl alkyl sulfide. Its synthesis, achievable through modern palladium-catalyzed cross-coupling reactions, highlights the significant progress made in the field of organosulfur chemistry. This guide provides the necessary theoretical and practical information for researchers to synthesize, characterize, and potentially explore the applications of this and related compounds.

References

- Organic Syntheses Procedure. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- Butyl sulfide. NIST Chemistry WebBook. (n.d.).

- Di-p-tolyl sulphide. PubChem. (n.d.).

- One-Pot Synthesis of Symmetrical and Unsymmetrical Aryl Sulfides by Pd-Catalyzed Couplings of Aryl Halides and Thioacetates. The Journal of Organic Chemistry. (2011).

- Preparation method of 2-methyl-3-chlorophenylmethyl sulfide. Google Patents. (n.d.).

- Sulfone, butyl p-tolyl (C11H16O2S). PubChemLite. (n.d.).

- Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. (n.d.).

- Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications. (2020).

- Development of Odorless Thiols and Sulfides and Their Applications to Organic Synthesis. (n.d.).

- A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. (2021).

- A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection. Google Patents. (n.d.).

- Organosulfur compound - Sulfides, Chemistry, Reactions. Britannica. (2026).

- Organosulfur chemistry. Wikipedia. (n.d.).

- Tolyl group. Wikipedia. (n.d.).

Sources

- 1. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 6. Tolyl group - Wikipedia [en.wikipedia.org]

- 7. Butyl sulfide [webbook.nist.gov]

- 8. Di-p-tolyl sulphide | C14H14S | CID 69294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. PubChemLite - Sulfone, butyl p-tolyl (C11H16O2S) [pubchemlite.lcsb.uni.lu]

- 11. Organosulfur compound - Sulfides, Chemistry, Reactions | Britannica [britannica.com]

A Technical Guide to Butyl o-Tolyl Sulfide: Synthesis, Properties, and Potential Applications

Foreword: The Understated Importance of Asymmetric Aryl Sulfides

In the vast landscape of organic chemistry, certain structural motifs consistently emerge as cornerstones of innovation. Among these, the aryl sulfide linkage is a testament to the profound impact of sulfur chemistry on modern science. These compounds are not merely synthetic curiosities; they are integral to a multitude of applications, from the development of novel pharmaceuticals to the engineering of advanced materials.[1][2] This guide focuses on a specific, yet representative member of this class: butyl o-tolyl sulfide. While not as extensively studied as some of its isomers, its structure presents a valuable model for understanding the synthesis, properties, and potential of unsymmetrical alkyl aryl sulfides. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in established chemical principles and forward-looking applications.

Synthesis of Butyl o-Tolyl Sulfide: Navigating the C-S Coupling Landscape

The synthesis of unsymmetrical sulfides like butyl o-tolyl sulfide primarily relies on the formation of a carbon-sulfur bond between an aryl and an alkyl moiety. Modern organic synthesis offers a diverse toolkit for achieving this transformation, moving beyond the traditional use of foul-smelling thiols to more versatile and odorless methods.[3][4] The choice of synthetic route is often dictated by factors such as substrate availability, functional group tolerance, and desired scale. Below, we detail two robust, contemporary protocols for the synthesis of butyl o-tolyl sulfide.

Nickel-Catalyzed Cross-Coupling of an Aryl Halide with a Thiol Surrogate

The use of transition metal catalysis has revolutionized C-S bond formation. Nickel, being more earth-abundant and economical than palladium, has emerged as a powerful catalyst for such couplings.[5] This protocol utilizes a thiol surrogate, thus avoiding the handling of volatile and odorous thiols.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube is added NiCl₂ (5 mol%), a suitable phosphine ligand (e.g., dcpp, 10 mol%), the aryl halide (o-chlorotoluene or o-bromotoluene, 1.0 equiv.), and a thiol surrogate such as S-butyl thioacetate (1.2 equiv.).

-

Solvent and Base: Anhydrous, degassed toluene (5 mL per mmol of aryl halide) is added, followed by a suitable base such as K₃PO₄ (2.0 equiv.).

-

Reaction Conditions: The reaction mixture is stirred and heated to 110 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Upon cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure butyl o-tolyl sulfide.

Causality of Experimental Choices:

-

The choice of a nickel catalyst provides an economical and efficient alternative to palladium for C-S cross-coupling.[5]

-

The phosphine ligand is crucial for stabilizing the nickel catalyst and facilitating the catalytic cycle.

-

The use of a thioacetate as a thiol surrogate circumvents the need to handle volatile and malodorous thiols.[6]

-

Anhydrous and degassed conditions are essential to prevent the deactivation of the catalyst.

Workflow Diagram:

Caption: General workflow for the synthesis of butyl o-tolyl sulfide.

Copper-Catalyzed Synthesis Using Elemental Sulfur

An even more atom-economical and "green" approach involves the use of elemental sulfur (S₈) as the sulfur source. Copper catalysis is particularly effective for this transformation, offering a cost-effective and robust method.[4][7]

Experimental Protocol:

-

Reactant Mixture: In a sealed tube, combine o-tolylboronic acid (1.5 equiv.), 1-bromobutane (1.0 equiv.), elemental sulfur (S₈, 1.5 equiv.), and CuI (10 mol%).

-

Solvent and Base: Add PEG-200 as a recyclable and green solvent, followed by NaOH (2.0 equiv.) which also acts as a sulfur activator.[4]

-

Reaction Conditions: The mixture is stirred and heated at 60 °C for 12 hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield butyl o-tolyl sulfide.

Causality of Experimental Choices:

-

The use of elemental sulfur provides a low-cost, odorless, and readily available sulfur source.[4][7]

-

Copper iodide is an inexpensive and effective catalyst for this type of C-S bond formation.[4]

-

PEG-200 serves as an environmentally benign and recyclable solvent.[4]

-

The boronic acid provides the aryl moiety, and its use often leads to high yields and good functional group tolerance.

Reaction Mechanism Overview:

Caption: A simplified representation of a potential catalytic cycle.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for butyl o-tolyl sulfide, the following properties are estimated based on data for structurally similar compounds such as di-p-tolyl sulfide, n-butyl sulfide, and methyl p-tolyl sulfide.[8][9][10] These values should be considered as approximations and require experimental verification.

Table 1: Estimated Physicochemical Properties of Butyl o-tolyl Sulfide

| Property | Estimated Value | Reference Compound(s) |

| Molecular Formula | C₁₁H₁₆S | - |

| Molecular Weight | 180.31 g/mol | - |

| Appearance | Colorless to light yellow liquid | n-Butyl sulfide[8] |

| Boiling Point | ~220-240 °C | Di-p-tolyl sulfide (314 °C), n-Butyl sulfide (182-185 °C) |

| Density | ~0.95-1.05 g/cm³ | Methyl p-tolyl sulfide (1.027 g/cm³) |

| Refractive Index | ~1.53-1.55 | n-Butyl sulfide (~1.45) |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, toluene) | General property of aryl sulfides |

Spectroscopic Characterization:

Spectroscopic analysis is essential for the unambiguous identification and characterization of butyl o-tolyl sulfide. The expected spectral data are outlined below, based on analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Butyl o-tolyl Sulfide (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.4 | m | 4H | Ar-H | |

| ~2.9 | t | 2H | -S-CH₂- | |

| ~2.4 | s | 3H | Ar-CH₃ | |

| ~1.6 | m | 2H | -CH₂-CH₂-CH₂-CH₃ | |

| ~1.4 | m | 2H | -CH₂-CH₂-CH₂-CH₃ | |

| ~0.9 | t | 3H | -CH₃ | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| ~138-140 | Ar-C (ipso, C-S) | |||

| ~135-137 | Ar-C (ipso, C-CH₃) | |||

| ~125-131 | Ar-C-H | |||

| ~35 | -S-CH₂- | |||

| ~31 | -CH₂- | |||

| ~22 | -CH₂- | |||

| ~21 | Ar-CH₃ | |||

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching

-

~1590 and 1480 cm⁻¹: Aromatic C=C stretching

-

~750 cm⁻¹: Ortho-disubstituted benzene ring C-H out-of-plane bending

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z ≈ 180

-

Key Fragmentation Patterns: Loss of the butyl group, cleavage of the C-S bond, and rearrangements characteristic of alkyl aryl sulfides.

Potential Applications in Research and Development

While specific applications for butyl o-tolyl sulfide are not yet widely documented, its structural features suggest potential utility in several areas of scientific research and development, particularly in medicinal chemistry and materials science.

Drug Discovery and Medicinal Chemistry

Organosulfur compounds are a cornerstone of modern pharmacology.[1][11][12] The sulfide moiety is present in numerous approved drugs and is known to enhance properties such as lipophilicity, metabolic stability, and receptor affinity.[11]

-

Scaffold for Bioactive Molecules: Butyl o-tolyl sulfide can serve as a starting material or a fragment for the synthesis of more complex molecules with potential biological activity. The sulfide can be oxidized to the corresponding sulfoxide or sulfone, each with distinct electronic and steric properties, allowing for fine-tuning of a molecule's interaction with biological targets.[11]

-

Enzyme Inhibition: Thioethers are known to act as inhibitors for various enzymes. The specific substitution pattern of butyl o-tolyl sulfide could be explored for targeted inhibition in various disease pathways.[11]

-

Antimicrobial and Anticancer Research: A broad range of organosulfur compounds have demonstrated antimicrobial and anticancer properties.[2][12] Butyl o-tolyl sulfide could be investigated as a lead compound in these therapeutic areas.

Materials Science

The unique properties of the sulfide linkage also make it attractive for applications in materials science.

-

Polymer Synthesis: Aryl sulfides are monomers for high-performance polymers such as polyphenylene sulfide (PPS), which are known for their thermal stability and chemical resistance. Butyl o-tolyl sulfide could be functionalized and incorporated into novel polymer backbones.

-

Corrosion Inhibition: The butyl group in butyl o-tolyl sulfide may impart hydrophobic properties, which could be beneficial in the design of corrosion inhibitors for metal surfaces. The sulfur atom can coordinate with metal surfaces, forming a protective layer.

-

Organic Electronics: Sulfur-containing organic molecules are being explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of butyl o-tolyl sulfide could be modulated through further chemical modification.

Safety Precautions

No specific safety data sheet (SDS) is available for butyl o-tolyl sulfide. Therefore, it should be handled with the care afforded to a new chemical entity. The following precautions are based on the safety profiles of similar compounds like n-butyl sulfide and methyl p-tolyl sulfide.[8]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][13]

-

Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[8]

-

Toxicity: May be harmful if swallowed or in contact with skin.[14] The toxicological properties have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Butyl o-tolyl sulfide, while a relatively unheralded member of the aryl sulfide family, serves as an excellent case study for the synthesis, characterization, and potential application of unsymmetrical alkyl aryl sulfides. The synthetic methodologies outlined in this guide highlight the progress in C-S bond formation, offering efficient and more environmentally benign routes to this class of compounds. While further experimental work is required to fully elucidate its physicochemical properties and explore its potential applications, the foundational knowledge of related organosulfur compounds provides a strong basis for future research. As the demand for novel pharmaceuticals and advanced materials continues to grow, the exploration of versatile building blocks like butyl o-tolyl sulfide will undoubtedly play a crucial role in driving innovation.

References

-

Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]

-

Mahmoud, A. R. (2025, October 20). Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate. Retrieved from [Link]

-

Reddy, V. P., et al. (2013). Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate. Organic Letters. Retrieved from [Link]

-

Lee, C.-H., et al. (2011). One-Pot Synthesis of Symmetrical and Unsymmetrical Aryl Sulfides by Pd-Catalyzed Couplings of Aryl Halides and Thioacetates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Frontiers in Pharmacology. (n.d.). Exploring the Pharmacological Potential of Organosulfur Compounds. Retrieved from [Link]

-

Nishiguchi, T., et al. (2018). Production of Alkyl Aryl Sulfides from Aromatic Disulfides and Alkyl Carboxylates via a Disilathiane–Disulfide Interchange Reaction. ResearchGate. Retrieved from [Link]

-

Rostami, A., et al. (2015). Ligand-free Cu-catalyzed odorless synthesis of unsymmetrical sulfides through cross-coupling reaction of aryl/benzyl/alkyl halides with an aryl boronic acid/S 8 system as a thiolating agent in PEG. RSC Publishing. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Organosulfur compounds – Knowledge and References. Retrieved from [Link]

-

Open Access Pub. (n.d.). Organic Sulfur Compounds. Journal of New Developments in Chemistry. Retrieved from [Link]

-

Perumal, P. T., et al. (2018). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PMC. Retrieved from [Link]

-

Al-Shakban, M., et al. (2023). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. PMC - NIH. Retrieved from [Link]

-

Perumal, P. T., et al. (2018). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Scientific Reports. Retrieved from [Link]

-

SpectraBase. (n.d.). o-Nitrophenyl p-tolyl disulfide. Retrieved from [Link]

-

Ontosight. (n.d.). Introduction to o-Tolyl(trityl)sulfane Compound. Retrieved from [Link]

-

Yoshifuji, M., et al. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. Retrieved from [Link]

-

MDPI. (2022, November 30). Phase Transitions and Stabilities among Three Phases of Di-p-tolyl Disulfides. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Di-p-tolyl sulphide | C14H14S | CID 69294. Retrieved from [Link]

-

Nanomaterials Chemistry. (2023, October 7). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Retrieved from [Link]

-

Wang, Y., et al. (2023, December 1). Electro-oxidative quinylation of sulfides to sulfur ylides in batch and continuous flow. PMC. Retrieved from [Link]

-

Bisz, E., et al. (2021). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. PMC. Retrieved from [Link]

-

MDPI. (2025, December 21). Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiols and Organic Sulfides. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligand-free Cu-catalyzed odorless synthesis of unsymmetrical sulfides through cross-coupling reaction of aryl/benzyl/alkyl halides with an aryl boronic acid/S8 system as a thiolating agent in PEG - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nanomaterchem.com [nanomaterchem.com]

- 8. fishersci.com [fishersci.com]

- 9. Di-p-tolyl sulphide | 620-94-0 | Benchchem [benchchem.com]

- 10. Di-p-tolyl sulphide | C14H14S | CID 69294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Exploring the Pharmacological Potential of Organosulfur Compounds [frontiersin.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Comprehensive Safety, Handling, and Operational Protocols for Butyl o-Tolyl Sulfide

As drug development increasingly relies on complex organosulfur motifs, the safe handling of volatile, lipophilic thioethers has become a critical laboratory competency. This technical guide moves beyond standard safety data sheets to explore the mechanistic causality behind the hazards of butyl o-tolyl sulfide (including its tert-butyl[1] and sec-butyl[2] isomers). By understanding the physicochemical and toxicological behavior of alkyl aryl sulfides, researchers can implement self-validating workflows that ensure both scientific integrity and personnel safety.

Physicochemical Profiling & Hazard Causality

Butyl o-tolyl sulfide is an alkyl aryl thioether characterized by high lipophilicity and a highly nucleophilic sulfur center. These fundamental properties dictate its behavior in both biological systems and synthetic environments.

To safely handle this compound, one must understand the causality behind its physical metrics. We have summarized the critical quantitative data and their direct safety implications below:

| Parameter | Value / Characteristic | Safety Implication & Causality |

| Chemical Formula | C₁₁H₁₆S | High hydrocarbon content; combustible under thermal stress. |

| Molecular Weight | 180.31 g/mol | Sufficiently volatile to present a significant inhalation hazard at standard temperature and pressure. |

| Log P (Octanol/Water) | ~ 4.5 (Estimated) | Highly lipophilic; rapidly permeates standard latex gloves and the human stratum corneum, requiring specialized PPE. |

| Odor Threshold | < 1 ppm | Induces rapid olfactory fatigue; toxic vapor concentrations may accumulate without detectable warning odors[3]. |

| Oxidation Potential | High (Nucleophilic Sulfur) | Reacts violently with strong oxidizers; carries a severe risk of thermal runaway during uncontrolled sulfoxidation[4]. |

Mechanistic Toxicology & Environmental Impact

The toxicity of butyl o-tolyl sulfide is not merely a function of its physical presence, but of its metabolic fate. When absorbed through the skin or inhaled, lipophilic thioethers undergo rapid hepatic metabolism.

As documented in [5], Cytochrome P450 (CYP) enzymes actively oxidize the sulfide into a sulfoxide, and subsequently into a sulfone. While sulfones are generally stable and slated for excretion, the intermediate sulfoxides can act as reactive electrophiles. These intermediates can induce cellular oxidative stress or bind covalently to off-target macromolecules, leading to hepatotoxicity or sensitization.

Figure 1: Stepwise oxidation pathway of butyl o-tolyl sulfide to sulfoxide and sulfone.

Standard Operating Procedures (SOPs) for Handling

Because butyl o-tolyl sulfide induces rapid olfactory fatigue, researchers cannot rely on their sense of smell to detect leaks. Therefore, handling procedures must be engineered as self-validating systems where safety is physically guaranteed by the setup.

PPE and Environmental Controls

-

Glove Selection: Standard latex is highly permeable to lipophilic organosulfides. You must use double-layered Nitrile or Neoprene gloves.

-

Ventilation: All transfers must occur in a certified fume hood with a face velocity >100 fpm.

-

Storage: Store under an inert atmosphere (Argon or N₂) in amber glass vials. Causality: Ambient oxygen and UV light trigger auto-oxidation, leading to the gradual accumulation of reactive sulfoxides that degrade reagent purity and alter the toxicity profile[6].

Emergency Spill Response

In the event of a spill, standard sweeping is insufficient. The spill must be chemically neutralized to prevent toxic vapor generation, as recommended by [7].

Figure 2: Step-by-step emergency spill response and neutralization workflow.

Self-Validating Experimental Protocols

The following protocols demonstrate how to safely manipulate butyl o-tolyl sulfide in a synthetic drug-development context, ensuring that every hazard is systematically neutralized.

Protocol 1: Safe Transfer and Decontamination of Malodorous Sulfides

This protocol ensures that volatile thioethers are transferred without atmospheric release and that contaminated equipment is immediately rendered safe.

-

Preparation: Establish a secondary containment bath inside the fume hood containing a 5% sodium hypochlorite (bleach) solution.

-

Transfer: Use a gas-tight Hamilton syringe equipped with a Luer-lock needle to transfer the liquid sulfide. Causality: This prevents vapor displacement that occurs when pouring liquids.

-

Quenching: Immediately submerge the used syringe and any contaminated glassware into the bleach bath.

-

Self-Validation Step: The hypochlorite rapidly oxidizes the malodorous sulfide into a non-volatile, odorless sulfone. The complete cessation of the characteristic thioether odor from the bath serves as a qualitative self-validation that the volatile hazard has been 100% destroyed.

Protocol 2: Controlled Asymmetric Sulfoxidation

Based on established methodologies for the [8], this protocol prevents the exothermic thermal runaway associated with sulfur oxidation.

-

Substrate Loading: Dissolve butyl o-tolyl sulfide (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere.

-

Catalyst Addition: Add the chosen chiral titanium complex or biocatalyst at strictly 0 °C. Causality: Low temperatures suppress background uncatalyzed racemic oxidation and prevent the exothermic energy from pushing the reaction toward over-oxidation (sulfone formation).

-

Oxidant Addition: Add aqueous H₂O₂ (1.2 equiv) dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the oxidant, preventing thermal runaway and limiting the buildup of explosive peroxides.

-

Reaction Monitoring: Track the disappearance of the sulfide via TLC (hexane/EtOAc).

-

Self-Validation Quench: Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Validation: Spot the aqueous phase onto KI-starch paper. If the paper remains white (no color change to blue/black), all residual hazardous peroxides have been successfully destroyed, validating that the mixture is now safe for extraction and concentration.

References

-

Asymmetric Oxidation of an Alkyl Aryl Sulfide Source: Organic Syntheses, Inc. (Org. Synth. 2009, 86, 121) URL:[Link]

-

Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow Source: MDPI - Catalysts URL:[Link]

-

Product Class 15: Arylsulfonium Salts and Derivatives (Organosulfur Safety) Source: Thieme E-Books URL:[Link]

Sources

- 1. chem960.com [chem960.com]

- 2. CAS Number List - 5 - Page 274 - Chemicalbook [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Thieme E-Books [thieme-connect.de]

- 5. Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow | MDPI [mdpi.com]

- 6. Santonox [webbook.nist.gov]

- 7. 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. orgsyn.org [orgsyn.org]

Synthesis Pathways and Mechanistic Dynamics of Butyl o-Tolyl Sulfide: A Comprehensive Guide

Introduction to Aryl-Sulfur Bond Formation

Butyl o-tolyl sulfide (also known as n-butyl 2-methylphenyl sulfide) is a critical thioether motif utilized extensively as an intermediate in pharmaceutical development, agrochemicals, and advanced materials science. Historically, the synthesis of aryl-sulfur bonds relied on harsh, high-temperature Ullmann-type couplings that suffered from poor functional group tolerance and low yields.

The advent of transition-metal catalysis has revolutionized this space. Modern synthetic pathways prioritize mild conditions, high atom economy, and chemoselectivity. This whitepaper dissects the mechanistic pathways, quantitative data, and self-validating experimental protocols required to synthesize butyl o-tolyl sulfide with high fidelity, focusing primarily on the highly efficient Copper(I)-catalyzed cross-coupling methodologies[1][2].

Mechanistic Pathways & Catalytic Logic

The formation of the C–S bond in butyl o-tolyl sulfide typically involves the cross-coupling of 2-iodotoluene with 1-butanethiol. While are viable, they often require expensive ligands and suffer from catalyst poisoning by the sulfur nucleophile[3]. Consequently, Copper(I) catalysis has emerged as the gold standard.

The Cu(I)/Neocuproine Catalytic Cycle

Developed by , this pathway utilizes CuI and neocuproine (2,9-dimethyl-1,10-phenanthroline)[1]. The causality behind this specific ligand choice is rooted in steric dynamics: the methyl groups on neocuproine prevent the formation of unreactive, coordinatively saturated bis-ligated copper complexes[1]. This ensures the copper center remains active for the cross-coupling cycle.

The mechanism proceeds via the following logical sequence:

-

Thiolate Formation: Sodium tert-butoxide (NaOt-Bu) deprotonates 1-butanethiol. The bulky alkoxide is chosen specifically because it is a strong, non-nucleophilic base, preventing competing S_NAr side reactions (such as the formation of aryl ethers)[4][5].

-

Active Catalyst Generation: The thiolate coordinates with the Cu(I)-neocuproine complex, displacing the iodide to form a highly nucleophilic [Cu(neo)(SBu)] active species.

-

Oxidative Addition / Metathesis: 2-iodotoluene interacts with the active complex. While traditionally viewed as an oxidative addition to a Cu(III) intermediate, recent computational studies suggest a σ -bond metathesis pathway due to the high energy barrier of Cu(III) formation.

-

Reductive Elimination: The C–S bond is forged, releasing butyl o-tolyl sulfide and regenerating the Cu(I) catalyst[6].

Fig 1: Cu(I)-catalyzed C-S cross-coupling catalytic cycle for butyl o-tolyl sulfide.

Quantitative Data Analysis

To provide a comparative baseline for process chemists, the following table summarizes the quantitative metrics of various synthesis pathways for aryl-sulfur bond formation. The Venkataraman protocol remains superior for this specific substrate due to its high yield and avoidance of palladium[1][5].

Table 1: Cross-Coupling Methodologies for Aryl Sulfides

| Synthesis Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Venkataraman Protocol | 10 mol% CuI / Neocuproine | NaOt-Bu | Toluene | 110 | 24 | 93 |

| Ligand-Free Cu | 1–2.5 mol% CuI | K₂CO₃ | NMP / DMF | 110 | 24 | 85–90 |

| Microwave Cu-NP | Cu Nanoparticles | KOH | Water | 100 | 0.5 | 91 |

| Palladium-Catalyzed | 3 mol% Pd(dba)₂ / dppf | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |

Data synthesized from and related literature[3][4][7]. Yields represent optimized conditions for 2-iodotoluene and 1-butanethiol.

Self-Validating Experimental Protocol

This methodology details the synthesis of n-butyl 2-methylphenyl sulfide (Yield: 331 mg, 93%)[5][6]. As a self-validating system, it incorporates strict causality for reagent selection, in-process controls, and definitive post-reaction analytical validation.

Step-by-Step Methodology

1. Catalyst & Base Preparation (Inert Atmosphere)

-

Action: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge CuI (10 mol%, 19 mg), neocuproine (10 mol%, 21 mg), and NaOt-Bu (1.5 equiv, 144 mg). Purge the flask with dry nitrogen for 5 minutes.

-

Causality: Nitrogen is critical. Aerobic environments promote the oxidative dimerization of 1-butanethiol into dibutyl disulfide (Bu-S-S-Bu), which drastically reduces yield and poisons the catalyst.

2. Reagent Introduction

-

Action: Inject anhydrous toluene (5.0 mL) via syringe. Subsequently, add 2-iodotoluene (1.0 mmol, 218 mg) and 1-butanethiol (1.2 mmol, 108 mg).

-

Causality: Toluene is selected as a non-polar solvent to allow for high-temperature reflux (110 °C) while completely suppressing solvolysis side-reactions that plague polar protic solvents. A 20% excess of the volatile thiol ensures total conversion of the more valuable aryl iodide[5].

3. Thermal Activation & In-Process Control

-

Action: Seal the flask and heat the reaction mixture in an oil bath at 110 °C for 24 hours.

-

Validation: At 20 hours, perform Thin-Layer Chromatography (TLC) using 100% hexane as the eluent. The disappearance of the UV-active 2-iodotoluene spot confirms reaction completion.

4. Quench and Extraction

-

Action: Cool the mixture to room temperature. Quench with distilled water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL) and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

5. Purification

-

Action: Purify the crude residue via flash column chromatography on silica gel using 100% hexane as the eluent.

-

Causality: Butyl o-tolyl sulfide is highly lipophilic and lacks polar hydrogen-bonding groups. Hexane efficiently elutes the target molecule as a clear oil while trapping polar copper salts, neocuproine, and unreacted base on the silica column[5][6].

6. Spectroscopic Validation

-

Action: Analyze the purified clear oil via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Validation Metrics: The protocol is considered successful and self-validated if the ¹H NMR (300 MHz, CDCl₃) spectrum exhibits distinct aromatic multiplets at δ 7.17–6.97 (m, 4H; H_a, H_b, H_c, H_d) and a characteristic aliphatic thioether triplet at δ 2.80–2.78 (t, 2H)[5][6].

Fig 2: Self-validating experimental workflow for n-butyl 2-methylphenyl sulfide synthesis.

References

-

Bates, C. G., Gujadhur, R. K., & Venkataraman, D. (2002). "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts." Organic Letters, 4(16), 2803-2806. URL:[Link]

- Venkataraman, D., Gujadhur, R. K., & Bates, C. G. (2006). "Methods for formation of aryl-sulfur and aryl-selenium compounds using copper(I) catalysts." US Patent 7112697B1.

-

Ranu, B. C., Saha, A., & Jana, R. (2007). "Microwave-assisted simple and efficient ligand-free copper nanoparticle catalyzed aryl-sulfur bond formation." Advanced Synthesis & Catalysis, 349(17-18), 2690-2696. URL:[Link]

-

Beletskaya, I. P., & Ananikov, V. P. (2011). "Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions." Chemical Reviews, 111(3), 1596-1636. URL:[Link]

Sources

- 1. A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts [organic-chemistry.org]

- 2. A general method for the formation of aryl-sulfur bonds using copper(I) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]